molecular formula C12H11N5O2S2 B3002361 1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1251687-02-1

1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Katalognummer B3002361
CAS-Nummer: 1251687-02-1
Molekulargewicht: 321.37
InChI-Schlüssel: YAPQGNOQNAOFCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Conformational Adjustments in Urea and Thiourea Assemblies

Research conducted by Phukan and Baruah (2016) explored the conformational adjustments in urea and thiourea-based assemblies, including derivatives similar to the specified compound. They focused on isomeric homodimeric hydrogen-bonded synthons and their respective self-assemblies, highlighting the absence of polymorphism in urea derivatives compared to thiourea counterparts (Phukan & Baruah, 2016).

Antileishmanial Activity of Triazole Derivatives

Süleymanoğlu et al. (2017) investigated the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, closely related to the compound . They employed theoretical calculations for structural and spectroscopic parameters and tested their compounds against Leishmania infantum promastigots, finding remarkable antileishmanial activity (Süleymanoğlu et al., 2017).

Utility in Synthesizing Antitumor and Antimicrobial Agents

Nassar et al. (2018) utilized thiophene-2-carbonyl isothiocyanate as a precursor for synthesizing derivatives including 1,2,4-oxadiazole and 1,2,4-thiadiazole moieties. They evaluated the antitumor and antimicrobial activities of these products against human tumor cell lines and microorganisms, showcasing the potential of such compounds in therapeutic applications (Nassar et al., 2018).

Antimicrobial Agents Synthesis

Buha et al. (2012) synthesized a series of urea/thiourea derivatives with antimicrobial properties. They tested these compounds against various bacteria, observing broad-spectrum activity and conducting a quantitative structure-activity relationship study to identify key pharmacophoric features (Buha et al., 2012).

Antibacterial Studies of 1,3,4-Oxadiazole Derivatives

Patel et al. (2010) reported on 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and their antibacterial activity. These compounds, based on various aryl thiourea/ureas, were tested against different microorganisms, demonstrating their potential in antibacterial applications (Patel et al., 2010).

Cytotoxicity and Antimicrobial Activity of Thiazol-2-yl Urea Derivatives

Shankar et al. (2017) synthesized a series of thiazol-2-yl urea derivatives, evaluating their anti-microbial activity and cytotoxicity. They tested these compounds against various bacterial strains and cancer cell lines, finding significant activity in some cases (Shankar et al., 2017).

Synthesis and Antidiabetic Screening

Lalpara et al. (2021) conducted a study on dihydropyrimidine derivatives, including an oxadiazole moiety. They evaluated these compounds for antidiabetic activity, using an α-amylase inhibition assay, demonstrating their potential in treating diabetes (Lalpara et al., 2021).

Antiviral Agent Synthesis

Albratty et al. (2019) focused on synthesizing 1,3,4-oxadiazole derivatives as potential antiviral agents. They tested these compounds against various viruses, including Herpes simplex and Feline herpes virus, showing notable efficacy in some cases (Albratty et al., 2019).

Tuberculostatic Activity of Oxadiazole and Triazole Derivatives

Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazineacetic hydrazide derivatives, including 1,3,4-oxadiazole and 1,2,4-triazole. They tested these compounds for their ability to inhibit tuberculosis, finding some effective at certain concentrations (Foks et al., 2004).

Eigenschaften

IUPAC Name

1-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c1-7-14-9(6-21-7)10-16-17-12(19-10)15-11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPQGNOQNAOFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.